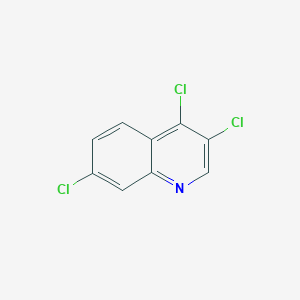

3,4,7-Trichloroquinoline

Description

3,4,7-Trichloroquinoline is a chlorinated heterocyclic compound featuring a quinoline backbone substituted with chlorine atoms at positions 3, 4, and 5. Its molecular formula is C₉H₄Cl₃N, with a molecular weight of 232.49 g/mol. This compound is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane and ethanol due to its lipophilic nature . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for antimalarial agents and herbicides . The chlorine substituents enhance its reactivity in electrophilic substitutions and influence its biological activity by modulating interactions with target enzymes or receptors .

Properties

Molecular Formula |

C9H4Cl3N |

|---|---|

Molecular Weight |

232.5 g/mol |

IUPAC Name |

3,4,7-trichloroquinoline |

InChI |

InChI=1S/C9H4Cl3N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |

InChI Key |

XBJMLFUKMSQEMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The positions and number of chlorine atoms significantly impact physicochemical properties. Key comparisons include:

- Lipophilicity: The methyl group in 2-Methyl-4,7,8-Trichloroquinoline increases lipophilicity, enhancing membrane permeability but reducing water solubility .

- Reactivity: Chlorine at the 2-position (in 2,4,7-Trichloroquinoline) deactivates the quinoline ring, directing electrophilic substitutions to the 5- or 8-position. In contrast, this compound favors reactivity at the 2- or 8-position .

Key Research Findings

- Synthetic Efficiency: Industrial routes for 4,5,7-Trichloroquinoline achieve high purity (96%) and scalability, making it preferable for agrochemical production .

- Structure-Activity Relationships (SAR): Chlorine at the 7-position enhances antimalarial activity, while methyl groups (e.g., in 2-Methyl-4,7,8-Trichloroquinoline) improve pharmacokinetic properties .

- Environmental Impact: Chlorinated quinolines require remediation strategies, such as catalytic degradation, to mitigate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.